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Compound of Interest

Compound Name: 4-bromo-7-fluoro-1H-indole

Cat. No.: B1275679 Get Quote

For researchers, scientists, and professionals in drug development, understanding the precise

chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy serves as a cornerstone technique for this purpose. This guide provides a

comparative analysis of the expected ¹H and ¹³C NMR data for 4-bromo-7-fluoro-1H-indole,

supported by experimental data from closely related analogs.

While a direct experimental spectrum for 4-bromo-7-fluoro-1H-indole is not readily available

in the searched literature, a comprehensive analysis of structurally similar compounds allows

for a reliable prediction of its spectral characteristics. This guide presents the ¹H and ¹³C NMR

data for relevant bromo- and fluoro-substituted indoles to serve as a benchmark for

researchers working with this and similar halogenated indole scaffolds.

Comparative ¹H and ¹³C NMR Data
The chemical shifts of the indole core are significantly influenced by the electronic effects of

substituents. The following tables summarize the experimental ¹H and ¹³C NMR data for

several substituted indoles, providing a basis for predicting the spectrum of 4-bromo-7-fluoro-
1H-indole. All data was recorded in CDCl₃.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Indoles in CDCl₃
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Compoun
d

H-2 H-3 H-5 H-6 N-H Other

4-Bromo-3-

methyl-1H-

indole

7.03-6.95

(m)
-

7.28-7.24

(m)

7.28-7.24

(m)
7.94 (s)

2.57 (d,

J=0.9 Hz,

3H, CH₃)

5-Fluoro-3-

methyl-1H-

indole

7.03 (s) -

7.23 (dd,

J=9.6, 2.4

Hz)

6.95 (td,

J=9.0, 2.5

Hz)

7.89 (s)

2.31 (d,

J=0.6 Hz,

3H, CH₃)

6-Fluoro-3-

methyl-1H-

indole

6.96 (s) -

7.49 (dd,

J=8.6, 5.4

Hz)

6.91 (td,

J=9.6, 2.2

Hz)

7.88 (s)
2.34 (s,

3H, CH₃)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Indoles in CDCl₃
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Comp
ound

C-2 C-3 C-3a C-4 C-5 C-6 C-7 C-7a Other

4-

Bromo

-3-

methyl

-1H-

indole

122.86 113.15 126.33 114.93 123.51 123.65 110.52 137.71
12.65

(CH₃)

5-

Fluoro

-3-

methyl

-1H-

indole

123.49 111.59 128.83 110.38

158.76

(d,

J=234.

9 Hz)

110.17 103.91 132.84
9.70

(CH₃)

6-

Fluoro

-3-

methyl

-1H-

indole

125.05 111.96 121.86 119.65

108.03

(d,

J=23.8

Hz)

159.22

(d,

J=236.

3 Hz)

97.42 136.29
9.72

(CH₃)

Predicted NMR Data for 4-bromo-7-fluoro-1H-indole
Based on the trends observed in the comparative data, the following predictions can be made

for the ¹H and ¹³C NMR spectra of 4-bromo-7-fluoro-1H-indole:

¹H NMR: The presence of a fluorine atom at C-7 will likely cause a downfield shift and

introduce coupling to the H-6 proton. The bromine at C-4 will also influence the chemical

shifts of the adjacent protons. The N-H proton is expected to appear as a broad singlet at a

downfield chemical shift.

¹³C NMR: The carbon directly attached to the fluorine (C-7) will exhibit a large one-bond C-F

coupling constant and a significant downfield shift. The carbon attached to the bromine (C-4)

will be deshielded. The other carbon signals will be influenced by the combined inductive and

mesomeric effects of both halogens.
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Experimental Protocol
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of indole

derivatives, based on reported methodologies.[1]

Instrumentation: NMR spectra are typically recorded on a 500 MHz spectrometer.

Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃), and chemical

shifts are referenced to the residual solvent peak (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for

¹³C NMR) or tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

¹H NMR: Standard acquisition parameters are used.

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance

sensitivity.

Structure-Spectra Relationship
The following diagram illustrates the general structure of a substituted indole and highlights the

positions discussed in the NMR data tables. This visualization aids in understanding the

relationship between the molecular structure and the resulting NMR chemical shifts.

Caption: General structure of a substituted indole, indicating key atomic positions relevant to

NMR spectral interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1275679#1h-and-13c-nmr-data-for-4-bromo-7-fluoro-
1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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